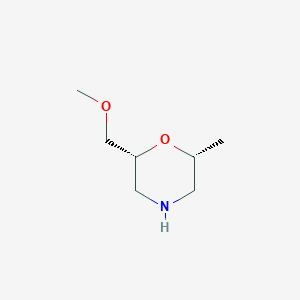
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine is a chemical compound with a morpholine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a morpholine derivative, which is then subjected to methylation and methoxymethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may enhance synaptic plasticity in mood-regulating brain areas, which could be beneficial in treating certain neurological conditions .
Comparaison Avec Des Composés Similaires
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can be compared with other similar compounds, such as:
(2R,6R)-hydroxynorketamine: This compound is a ketamine metabolite with potential antidepressant properties but lacks the dissociative and abuse potential of ketamine.
(2S,6S)-hydroxynorketamine: Another ketamine metabolite with similar properties to (2R,6R)-hydroxynorketamine.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of its analogs .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2R,6R)-2-(methoxymethyl)-6-methylmorpholine |
InChI |
InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
YJYOZGVMEGKXIU-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@@H](O1)COC |
SMILES canonique |
CC1CNCC(O1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)


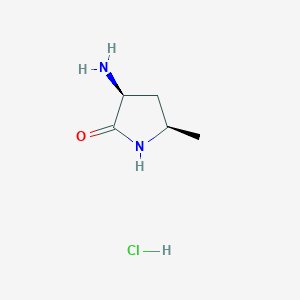


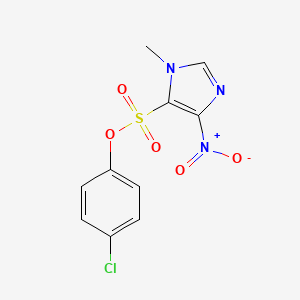
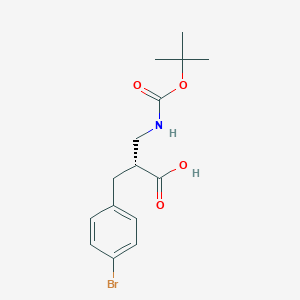
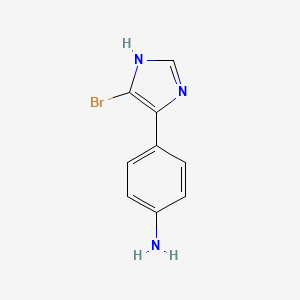
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)

